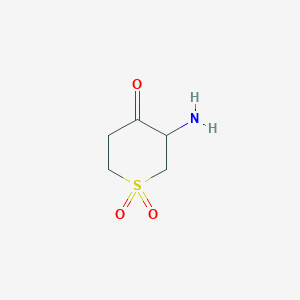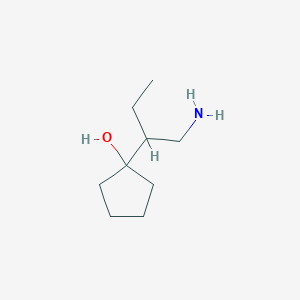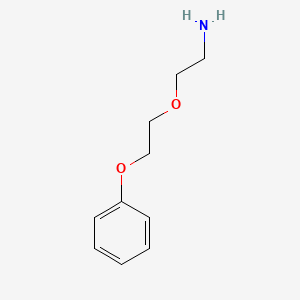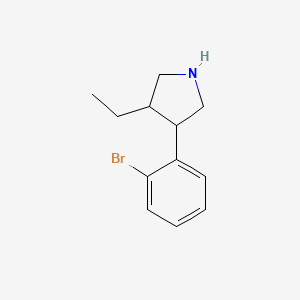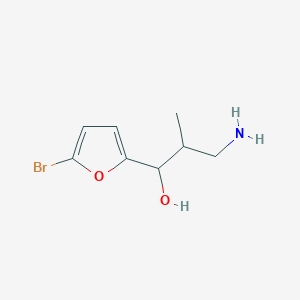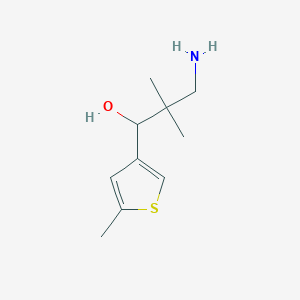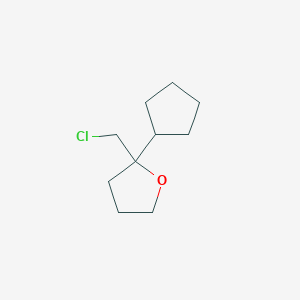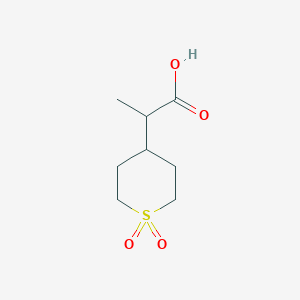
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid is a sulfur-containing organic compound It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid typically involves the oxidation of thiane derivatives. One common method is the oxidation of 4-thianol with hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiane derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfone group plays a crucial role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid
- 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-methylpropanoic acid
Uniqueness
2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid is unique due to its specific structural features and chemical properties. The presence of the propanoic acid group distinguishes it from other similar compounds, providing it with distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C8H14O4S |
|---|---|
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
2-(1,1-dioxothian-4-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4S/c1-6(8(9)10)7-2-4-13(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
NRXVDULJQIQPFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCS(=O)(=O)CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




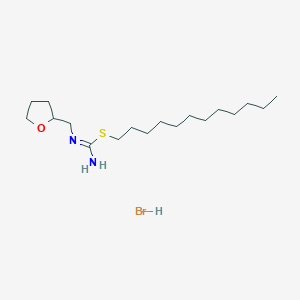
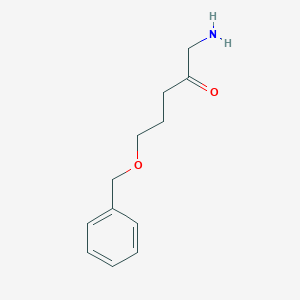
![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)
